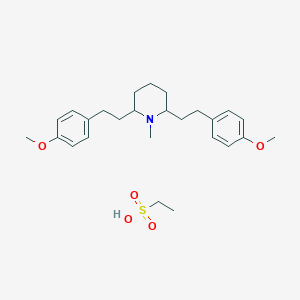
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate is a complex organic compound with the molecular formula C26H38NO5S This compound is characterized by the presence of p-methoxyphenethyl groups attached to a piperidine ring, which is further modified with an ethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate typically involves multiple steps. One common approach starts with the preparation of the p-methoxyphenethyl groups, which are then attached to the piperidine ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenethyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(p-methoxyphenethyl)-1-methylpiperidine ethanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(p-methoxyphenethyl)-1-piperidineethanol hydrochloride: Similar structure but different functional groups.
2,6-bis[2-(4-methoxyphenyl)ethyl]-1-methyl-piperidine: Lacks the ethanesulfonate group
Properties
CAS No. |
6269-18-7 |
|---|---|
Molecular Formula |
C26H39NO5S |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
2,6-bis[2-(4-methoxyphenyl)ethyl]-1-methylpiperidine;ethanesulfonic acid |
InChI |
InChI=1S/C24H33NO2.C2H6O3S/c1-25-21(13-7-19-9-15-23(26-2)16-10-19)5-4-6-22(25)14-8-20-11-17-24(27-3)18-12-20;1-2-6(3,4)5/h9-12,15-18,21-22H,4-8,13-14H2,1-3H3;2H2,1H3,(H,3,4,5) |
InChI Key |
HPXHNSPIAOPLAC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CN1C(CCCC1CCC2=CC=C(C=C2)OC)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)

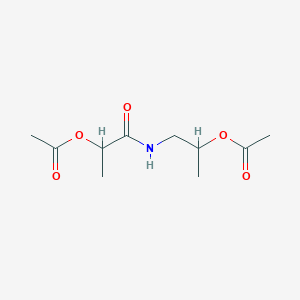
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)
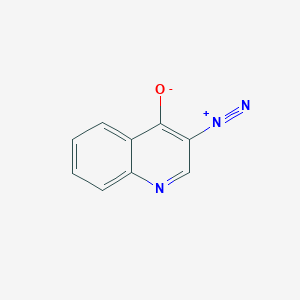
![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)
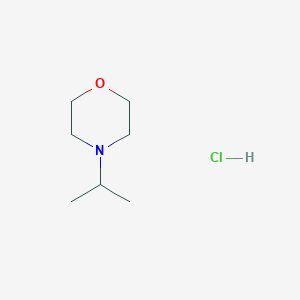
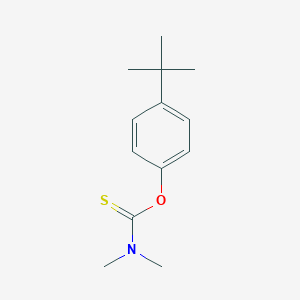

![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
